Cas no 924865-95-2 (3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid)
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- CID 53405786
- 2-Propenoic acid, 3-(6-ethoxy-2H-1-benzopyran-3-yl)-
- 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
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- MDL: MFCD08444924
- Inchi: 1S/C14H14O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-8H,2,9H2,1H3,(H,15,16)
- InChI Key: OZJYMYQERYLXII-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1=CC2=CC(OCC)=CC=C2OC1
Experimental Properties
- Density: 1.298±0.06 g/cm3(Predicted)
- Boiling Point: 450.9±45.0 °C(Predicted)
- pka: 4.57±0.10(Predicted)
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86805-0.05g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 0.05g |
$612.0 | 2023-09-02 | ||
| Enamine | EN300-86805-0.1g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 0.1g |
$640.0 | 2023-09-02 | ||
| Enamine | EN300-86805-0.25g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 0.25g |
$670.0 | 2023-09-02 | ||
| Enamine | EN300-86805-0.5g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 0.5g |
$699.0 | 2023-09-02 | ||
| Enamine | EN300-86805-1.0g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-86805-2.5g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 2.5g |
$1428.0 | 2023-09-02 | ||
| Enamine | EN300-86805-5.0g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-86805-10.0g |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Ambeed | A1137649-1g |
3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 95% | 1g |
$441.0 | 2025-04-15 | |
| Ambeed | A1137649-5g |
3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
924865-95-2 | 95% | 5g |
$1280.0 | 2025-04-15 |
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid Suppliers
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
Comprehensive Overview of 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid (CAS No. 924865-95-2): Properties, Applications, and Research Insights
The compound 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid (CAS No. 924865-95-2) is a structurally unique chromene derivative with significant potential in pharmaceutical and material science research. Its molecular framework combines an ethoxy-substituted chromen ring with a prop-2-enoic acid moiety, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its role in modulating enzymatic activity and its applicability in drug discovery pipelines, particularly in targeting inflammation-related pathways.
In the context of rising interest in natural product analogs, this compound has garnered attention due to its structural similarity to coumarin derivatives, which are known for their antioxidant and antimicrobial properties. Researchers are actively exploring its structure-activity relationships (SAR) to optimize its efficacy. The ethoxy group at the 6-position enhances its lipophilicity, potentially improving membrane permeability—a critical factor in bioavailability enhancement strategies for lead compounds.
From a synthetic chemistry perspective, 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid serves as a key building block for heterocyclic scaffolds. Its α,β-unsaturated carbonyl system allows for Michael addition reactions, enabling diversification into libraries of derivatives. This aligns with current trends in fragment-based drug design, where modular compounds like this are prized for their combinatorial potential. Computational studies using molecular docking tools suggest promising interactions with kinase targets, further driving its adoption in medicinal chemistry workflows.
Environmental and green chemistry applications are also emerging for this compound. Its potential as a photoactive material in organic electronics is under investigation, leveraging the chromene core's light-absorbing properties. Additionally, its biodegradability profile makes it a candidate for sustainable chemical synthesis, addressing growing demand for eco-friendly intermediates. Analytical methods such as HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity and stability, ensuring reproducibility in research settings.
Frequently asked questions in scientific forums include inquiries about its solubility parameters (notably in DMSO and ethanol) and optimal storage conditions (-20°C under inert atmosphere). The compound's melting point (reported between 180-185°C) and UV-Vis absorption maxima (around 320 nm) are also common data points sought by researchers. These physicochemical properties are crucial for experimental design, particularly in high-throughput screening platforms where compound integrity directly impacts assay results.
Innovative delivery systems incorporating 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid are being explored in nanotechnology applications. Its carboxylic acid group facilitates conjugation with polymeric carriers, enabling targeted release mechanisms. This approach resonates with the pharmaceutical industry's focus on precision medicine, where payload specificity minimizes off-target effects. Recent patent literature discloses formulations combining this compound with cyclodextrin complexes to improve aqueous solubility—a persistent challenge for chromene-based therapeutics.
The compound's safety profile remains an active area of investigation. Preliminary in vitro toxicity screens using hepatocyte models show favorable results at therapeutic concentrations, though comprehensive ADMET studies are still ongoing. This data gap presents opportunities for collaborative research, particularly in academia-industry partnerships focused on translational chemistry. Regulatory considerations for its use in consumer products (e.g., cosmeceuticals) are being evaluated, with particular attention to dermal absorption rates.
Market analysts note growing demand for specialty chemicals like CAS 924865-95-2, driven by expansion in contract research organizations and the generic pharmaceuticals sector. Suppliers increasingly provide customized isotope-labeled versions (e.g., 13C/2H variants) to support metabolic studies, reflecting the compound's maturation as a research tool. Quality control protocols emphasizing chiral purity are becoming standard, given the importance of stereochemistry in pharmacophore development.
Future directions for this compound include exploration of its multi-targeting capabilities in complex diseases and development of continuous flow synthesis methods to improve production efficiency. The integration of machine learning in property prediction models may further accelerate its optimization, representing a convergence of computational chemistry and experimental validation. As research progresses, 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid continues to demonstrate the value of privileged structures in modern chemical innovation.
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